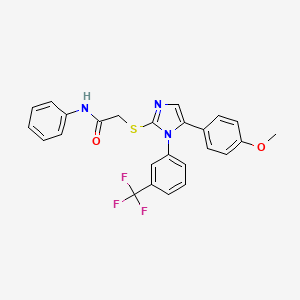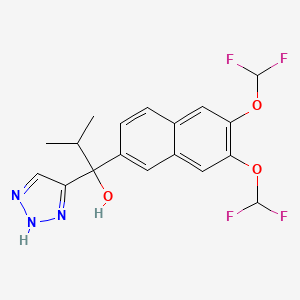![molecular formula C23H22F2N2O3 B2485673 5-[(2-Fluorophenyl)methoxy]-2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]pyran-4-one CAS No. 898421-25-5](/img/structure/B2485673.png)
5-[(2-Fluorophenyl)methoxy]-2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]pyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related fluorinated compounds involves nucleophilic substitution reactions, as demonstrated in the synthesis of PET radiotracers for studying cannabinoid receptors (Katoch-Rouse & Horti, 2003). Such methodologies could be adapted for the synthesis of "5-[(2-Fluorophenyl)methoxy]-2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]pyran-4-one", highlighting the feasibility of incorporating fluorine atoms into complex organic frameworks.
Molecular Structure Analysis
The molecular structure of compounds similar to "5-[(2-Fluorophenyl)methoxy]-2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]pyran-4-one" often exhibits significant conformational features due to the presence of fluorine atoms. For instance, the piperazine ring in related structures displays almost perfect chair conformation, with substituents at the N atoms lying in equatorial positions, which is determined by intra- and intermolecular hydrogen bonds (Köysal, Işık, & Aytemi̇r, 2004).
Chemical Reactions and Properties
Compounds containing piperazine and fluorophenyl groups participate in various chemical reactions, demonstrating a wide range of reactivities. For example, addition-rearrangement reactions with arylsulfonyl isocyanates lead to functionalized 2-piperidones, illustrating the chemical versatility of piperazine-containing compounds (Jao, Slifer, Lalancette, & Hall, 1996).
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
Research on structurally related compounds has revealed insights into their crystal structures. For instance, Ullah and Altaf (2014) examined compounds with similar structures, focusing on their crystal packing and hydrogen bonding characteristics (Ullah & Altaf, 2014).
Bioactivity and Mannich Bases
Gul et al. (2019) synthesized new Mannich bases and evaluated their cytotoxic/anticancer and carbonic anhydrase (CA) inhibitory effects, providing a foundation for understanding similar structures' biological activities (Gul et al., 2019).
Anticonvulsant Activity
Aytemir, Septioğlu, and Çalış (2010) focused on synthesizing new derivatives as potential anticonvulsant compounds, highlighting the medical potential of compounds with related structures (Aytemir, Septioğlu, & Çalış, 2010).
PET Imaging and Serotonergic Neurotransmission
Plenevaux et al. (2000) explored a compound known as [18F]p-MPPF, a 5-HT1A antagonist, for PET imaging of serotonergic neurotransmission, demonstrating the utility of similar structures in neuroimaging (Plenevaux et al., 2000).
Modulation of Receptor-Mediated Behavior
Vickers et al. (2001) investigated how certain receptor agonists modulate behavior in rats, providing insight into the neuropharmacological actions of structurally related compounds (Vickers et al., 2001).
Antibacterial Activity
Rai et al. (2009) synthesized novel compounds and evaluated their antibacterial activity, indicating the potential antimicrobial properties of similar chemical structures (Rai et al., 2009).
Antioxidant Activity
Kaczor et al. (2021) designed a compound as a potential dopamine D2 receptor agonist with antioxidant activity, suggesting the therapeutic potential of related structures in neurodegenerative diseases (Kaczor et al., 2021).
Eigenschaften
IUPAC Name |
5-[(2-fluorophenyl)methoxy]-2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]pyran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F2N2O3/c24-19-6-2-1-5-17(19)15-30-23-16-29-18(13-22(23)28)14-26-9-11-27(12-10-26)21-8-4-3-7-20(21)25/h1-8,13,16H,9-12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGJXHZCTMASCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=O)C(=CO2)OCC3=CC=CC=C3F)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

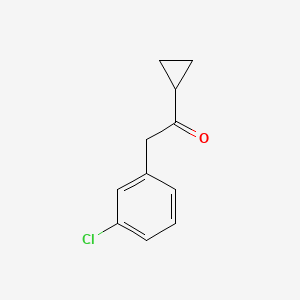
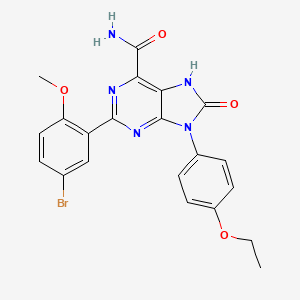
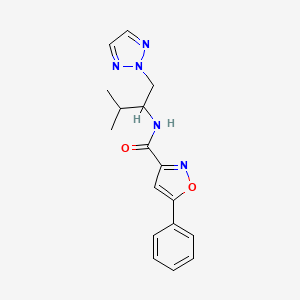
![N-(1,3-benzodioxol-5-ylmethyl)-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetamide](/img/structure/B2485596.png)

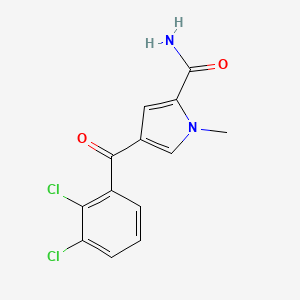
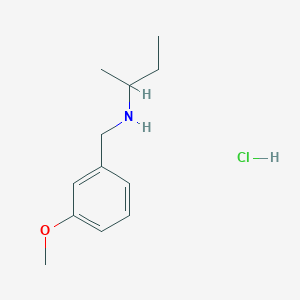
![3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2485604.png)
![N-(3-chloro-4-methylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2485605.png)
![4-phenyl-N-[3-[(4-phenylbenzoyl)amino]naphthalen-2-yl]benzamide](/img/structure/B2485606.png)
![3,4,5-Triethoxy-N-{2-[(3-methyl-1,2,4-oxadiazol-5-YL)methyl]phenyl}benzamide](/img/structure/B2485607.png)
![(1R,5R,6R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.2.0]heptane-6-carboxylic acid](/img/no-structure.png)
